![molecular formula C14H19BN2O3 B1378200 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 1487357-03-8](/img/structure/B1378200.png)
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
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Overview
Description
“1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one” is a chemical compound with the molecular formula C14H19BN2O2 . It has a molecular weight of 258.13 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at the center of a dioxaborolane ring, which is tetramethylated . The compound also contains a pyrrolo[2,3-b]pyridin-2-one moiety .Physical And Chemical Properties Analysis
This compound has a molecular weight of 258.13 g/mol . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 1 rotatable bond .Scientific Research Applications
Synthesis and Structural Analysis
- Synthesis and Crystal Structure : A research study by Huang et al. (2021) involved the synthesis of compounds closely related to 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one, focusing on their structural confirmation through various spectroscopic methods and X-ray diffraction. This study highlighted the importance of these compounds as intermediates in chemical syntheses, particularly emphasizing their structural characteristics and conformational analysis using density functional theory (DFT) (Huang et al., 2021).
Polymer Research
- Polymer Synthesis : Welterlich et al. (2012) conducted research on polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione (isoDPP) units, which are structurally related to the chemical . The study involved the synthesis of deeply colored polymers, demonstrating their solubility in common organic solvents and potential for varied applications in materials science (Welterlich et al., 2012).
Chemical Reactivity and Stability
- Chemical Reactivity Analysis : A study by Sopková-de Oliveira Santos et al. (2003) investigated the structure and reactivity of a pyridin-2-ylboron derivative, closely related to the compound . This study offered insights into the orientation and bond angles of the dioxaborolane ring, contributing to the understanding of the chemical's reactivity and stability, essential for its application in scientific research (Sopková-de Oliveira Santos et al., 2003).
Molecular Structure and Properties
- Molecular Properties Investigation : Further research by Wu et al. (2021) focused on similar compounds, exploring their vibrational properties and molecular structure. This study is significant for understanding the physicochemical properties of these compounds, which is crucial for their application in various scientific fields (Wu et al., 2021).
Mechanism of Action
Mode of Action
The presence of thedioxaborolane group suggests that it may be involved in borylation reactions . Borylation is a type of chemical reaction where a boron atom is added to a molecule. This can change the properties of the molecule and allow it to interact with other molecules in new ways.
Biochemical Pathways
Compounds containing a dioxaborolane group have been used inborylation reactions at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . They have also been used in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyrrolo[2,3-b]pyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9-7-11(18)17(5)12(9)16-8-10/h6,8H,7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJDFBYJGGAPOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)N(C(=O)C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one |
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